2,4-Dibromo-5-isopropylthiazole
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Overview
Description
2,4-Dibromo-5-isopropylthiazole is a heterocyclic compound with the molecular formula C6H7Br2NS. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-isopropylthiazole typically involves the bromination of 5-isopropylthiazole. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are carefully controlled to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5-isopropylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazoles, while oxidation and reduction can lead to different oxidation states of the thiazole ring .
Scientific Research Applications
2,4-Dibromo-5-isopropylthiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors.
Biological Studies: Researchers investigate its biological activity and potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-isopropylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-isopropylthiazole
- 2,4-Dibromo-5-methylthiazole
- 2,4-Dibromo-5-ethylthiazole
Uniqueness
2,4-Dibromo-5-isopropylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms at positions 2 and 4, along with the isopropyl group at position 5, makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C6H7Br2NS |
---|---|
Molecular Weight |
285.00 g/mol |
IUPAC Name |
2,4-dibromo-5-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C6H7Br2NS/c1-3(2)4-5(7)9-6(8)10-4/h3H,1-2H3 |
InChI Key |
ZGFNEEVCVVQGAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Br)Br |
Origin of Product |
United States |
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